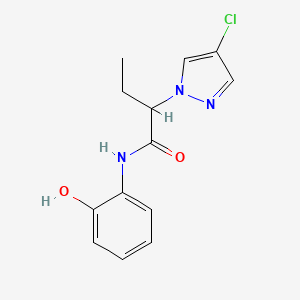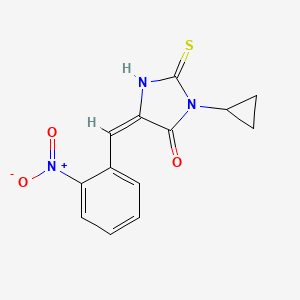
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a butanamide group attached to a hydroxyphenyl moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Chlorination: The pyrazole ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with hydroxyphenyl butanamide: The chlorinated pyrazole can then be coupled with 2-hydroxyphenyl butanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the chlorine atom could yield various substituted pyrazoles.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide
- 2-(4-fluoro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide
- 2-(4-methyl-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity compared to other halogenated or substituted analogs.
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-11(17-8-9(14)7-15-17)13(19)16-10-5-3-4-6-12(10)18/h3-8,11,18H,2H2,1H3,(H,16,19) |
InChI Key |
KYTFVDFWIBQGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944907.png)
![[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10944915.png)
![methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10944920.png)
![(2E)-2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B10944923.png)
![N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B10944925.png)
![7-(difluoromethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10944928.png)

![Ethyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B10944937.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10944939.png)
![N-[4-(2-Toluidinosulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10944941.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B10944960.png)
![N-(3-methoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944966.png)
![Ethyl 5-({[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10944974.png)
![({5-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10944989.png)
